2-((2-Cyanoethyl)amino)butanoic acid
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Overview
Description
2-((2-Cyanoethyl)amino)butanoic acid is an organic compound with the chemical formula C7H12N2O2. It is a derivative of butanoic acid, featuring a cyanoethyl group attached to the amino group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Cyanoethyl)amino)butanoic acid typically involves the reaction of butanoic acid derivatives with cyanoethylamine. One common method includes the following steps:
Starting Materials: Butanoic acid and cyanoethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are optimized to maximize yield and minimize by-products. Continuous monitoring and automation ensure consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-((2-Cyanoethyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
2-((2-Cyanoethyl)amino)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Cyanoethyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can participate in various biochemical reactions, influencing the activity of the compound. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminobutanoic acid: Lacks the cyanoethyl group, making it less reactive in certain chemical reactions.
2-(2-Aminoethyl)amino)butanoic acid: Contains an additional amino group, altering its chemical properties and reactivity.
Uniqueness
This structural feature differentiates it from other similar compounds and makes it valuable for specific research and industrial purposes .
Properties
Molecular Formula |
C7H12N2O2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(2-cyanoethylamino)butanoic acid |
InChI |
InChI=1S/C7H12N2O2/c1-2-6(7(10)11)9-5-3-4-8/h6,9H,2-3,5H2,1H3,(H,10,11) |
InChI Key |
HWXWXYUQFNCZAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NCCC#N |
Origin of Product |
United States |
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